molecular formula C14H9NO2 B1299947 4-(4-Formylphenoxy)benzonitrile CAS No. 90178-71-5

4-(4-Formylphenoxy)benzonitrile

Cat. No. B1299947
CAS RN: 90178-71-5
M. Wt: 223.23 g/mol
InChI Key: PYODQZCRZBCXPW-UHFFFAOYSA-N
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Description

4-(4-Formylphenoxy)benzonitrile is a chemical compound that has been studied for its potential applications in various fields, including the synthesis of phthalocyanine species and liquid crystalline materials. It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further linked to a benzonitrile moiety. This compound is part of a broader class of substituted phthalonitriles, which are of interest due to their versatile chemical properties and potential applications in materials science and coordination chemistry .

Synthesis Analysis

The synthesis of 4-(4-Formylphenoxy)benzonitrile involves a nucleophilic substitution reaction of para-hydroxybenzaldehyde with 4-nitrophthalonitrile. This process results in the formation of the desired substituted phthalonitrile derivative. During the crystallization of the product by slow evaporation, it was observed that the compound can self-oxidize to 4-(4-carboxylphenoxy)phthalonitrile under ambient conditions open to air . Other related compounds in the same family have been synthesized through various methods, including condensation reactions and etherification followed by reduction .

Molecular Structure Analysis

The molecular structure of 4-(4-Formylphenoxy)benzonitrile has been elucidated using X-ray diffraction (XRD) techniques. The crystal structure determined shows that the molecule crystallizes in the triclinic space group P-1, with specific unit cell parameters. The structure is further stabilized by intermolecular hydrogen bonds and other non-covalent interactions such as C-N···Cg and Cg···Cg interactions . Similar structural analyses have been performed on related compounds, revealing planar groups, dihedral angles, and stabilization through weak interactions .

Chemical Reactions Analysis

The oxidation of 4-(4-Formylphenoxy)benzonitrile to its carboxyl derivative under ambient conditions indicates that the compound is prone to chemical transformations. This reactivity is significant for the preparation of phthalocyanine species, which are important in various applications. The reactivity of related compounds has also been explored, with studies showing the formation of radicals through electrochemical oxidation and the synthesis of Schiff base compounds through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Formylphenoxy)benzonitrile have been studied using various spectroscopic methods. Vibrational frequencies, as well as 1H and 13C NMR chemical shifts, have been calculated using density functional theory (DFT) methods, and the results are in good agreement with experimental data. The compound's ability to form liquid crystalline phases and its photophysical properties have also been investigated, revealing its potential as a mesogen and a blue-emitting material . Additionally, the electrochemical properties of related compounds have been studied, providing insights into their electronic structures and energy levels .

Scientific Research Applications

Vibrational Analysis

4-(4-Formylphenoxy)benzonitrile has been studied for its vibrational properties. Quantum chemical studies and vibrational analysis using FTIR and FT-Raman techniques have been conducted. These studies provide insights into the structural parameters, vibrational wavenumbers, and fundamental modes of molecules like 4-(4-Formylphenoxy)benzonitrile, contributing to a better understanding of their physical and chemical characteristics (Arjunan et al., 2012).

Electrolyte Additive in Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile, a compound structurally similar to 4-(4-Formylphenoxy)benzonitrile, has been used as a novel electrolyte additive for high voltage lithium ion batteries. This application demonstrates the potential of benzonitrile derivatives in enhancing the cyclic stability and capacity retention of lithium-ion batteries (Huang et al., 2014).

Synthesis and Characterization in Organic Chemistry

4-(2-(2-(2-Formylphenoxy)ethoxy)ethoxy)phthalonitrile, a derivative of 4-(4-Formylphenoxy)benzonitrile, has been synthesized and characterized, showcasing the versatility of benzonitrile derivatives in organic synthesis. The spectroscopic properties of such compounds are examined through various methods, underlining their importance in the field of organic chemistry and materials science (Şen et al., 2019).

Liquid Crystal and Photophysical Properties

Benzonitrile derivatives have been explored for their liquid crystalline behavior and photophysical properties. Studies on luminescent benzonitriles, including compounds like 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, highlight their potential applications in liquid crystal displays and as blue emitting materials in optoelectronic devices (Ahipa et al., 2014).

Herbicidal Effectiveness

Research into the herbicidal effectiveness of 4-hydroxy-benzonitrile derivatives, which are structurally related to 4-(4-Formylphenoxy)benzonitrile, has been conducted. This research aids in understanding the mode of action of such compounds, potentially leading to the development of new herbicides (Szigeti et al., 1985).

Safety And Hazards

The safety data sheet for 4-(4-Formylphenoxy)benzonitrile indicates that it may cause an allergic skin reaction and serious eye irritation . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. After handling, skin should be washed thoroughly. Contaminated work clothing should not be allowed out of the workplace. Protective gloves, eye protection, and face protection should be worn. If it comes into contact with the skin, wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(4-formylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYODQZCRZBCXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346651
Record name 4-(4-Formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Formylphenoxy)benzonitrile

CAS RN

90178-71-5
Record name 4-(4-Formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Formylphenoxy)benzonitrile
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Synthesis routes and methods I

Procedure details

Combine 4-fluorobenzonitrile (3.96 g, 32.7 mmol), 4-hydroxybenzaldehyde (3.99 g, 32.7 mmol), dimethyl acetamide (100 mL), and potassium carbonate (6.8 g, 49 mmol), stir, and heat to 130° C. After 18 h, cool to ambient temperature, partially remove the solvent in vacuo, and dilute with 100 mL of water. Extract the aqueous solution with diethyl ether (3×150 mL), wash the organic phase with water (2×100 mL), and brine (100 mL). Dry the organic phase over magnesium sulfate, filter, and concentrate under vacuum. Purify via a Biotage Flash 40L system, using a gradient: 5:95 hexanes/ethyl acetate to 50:50 hexanes/ethyl acetate to give the title compound (3.6 g, 49%) as a white solid: 1H NMR (chloroform-d): 9.95 (s, 1H), 7.92 (d, 2H), 7.68 (d, 2H), 7.14 (m, 4H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
49%

Synthesis routes and methods II

Procedure details

A slurry of 4-cyanophenol (1.24 g, 10.4 mmol), potassium carbonate (3.3 g, 23.9 mmol), and 4-fluoro benzaldehyde (1.0 g, 8 mmol) in dry DMF (50 mL) was stirred at 100° C. overnight under nitrogen atmosphere. After the reaction is completed it was cooled to room temperature and poured in to ice cold water. The mixture was extracted with ethyl acetate (100 mL×2), the combined organic layers were washed with water (50 mL×2), and brine, then dried over anhydrous sodium sulphate and concentrated. The residue was purified by column chromatography using 3% ethyl acetate in hexane to obtain the title compound (2 g, 86%)
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CH Mitch, SJ Quimby, N Diaz, C Pedregal… - Journal of medicinal …, 2011 - ACS Publications
Arylphenylpyrrolidinylmethylphenoxybenzamides were found to have high affinity and selectivity for κ opioid receptors. On the basis of receptor binding assays in Chinese hamster …
Number of citations: 74 pubs.acs.org
J Lu, J Xu, LW Ni, WL Ma, ZT Du - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C14H10N4O2, contains two independent molecules with similar structures. In one molecule, the tetrazole ring is oriented at dihedral angles …
Number of citations: 2 scripts.iucr.org
JP Hagen, G Darner, S Anderson, K Higgins… - Bioorganic …, 2020 - Elsevier
Insect-borne parasite Trypanosoma brucei plagues humans and other animals, eliciting the disease Human African trypanosomiasis, also known as African sleeping sickness. This …
Number of citations: 1 www.sciencedirect.com
B Li, R Pai, SC Cardinale, MM Butler… - Journal of medicinal …, 2010 - ACS Publications
NSC 240898 was previously identified as a botulinum neurotoxin A light chain (BoNT/A LC) endopeptidase inhibitor by screening the National Cancer Institute Open Repository …
Number of citations: 45 pubs.acs.org
JA Pollock - 2011 - dukespace.lib.duke.edu
Lysine specific demethylase 1 (LSD1) is a FAD-dependent amine oxidase enzyme responsible for removing methyl groups from the side chain nitrogen of lysine within histones in order …
Number of citations: 3 dukespace.lib.duke.edu

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